N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(N-methylmethanesulfonamido)acetamide
CAS No.: 1226432-11-6
Cat. No.: VC6316278
Molecular Formula: C14H16FN5O4S3
Molecular Weight: 433.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226432-11-6 |
|---|---|
| Molecular Formula | C14H16FN5O4S3 |
| Molecular Weight | 433.49 |
| IUPAC Name | N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-[methyl(methylsulfonyl)amino]acetamide |
| Standard InChI | InChI=1S/C14H16FN5O4S3/c1-20(27(2,23)24)7-11(21)17-13-18-19-14(26-13)25-8-12(22)16-10-6-4-3-5-9(10)15/h3-6H,7-8H2,1-2H3,(H,16,22)(H,17,18,21) |
| Standard InChI Key | OBDGWPOIWMNEPS-UHFFFAOYSA-N |
| SMILES | CN(CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2F)S(=O)(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Physicochemical Properties
The compound’s molecular formula, C₁₄H₁₆FN₅O₄S₃, corresponds to a molecular weight of 433.49 g/mol. Key structural components include:
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A 1,3,4-thiadiazole ring, a five-membered heterocycle known for enhancing metabolic stability and target binding in drug candidates .
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A 2-fluorophenylcarbamoylmethyl sulfanyl substituent at position 5 of the thiadiazole, introducing aromatic and hydrogen-bonding motifs.
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An N-methylmethanesulfonamidoacetamide side chain at position 2, contributing hydrophobic and electron-withdrawing characteristics.
The fluorine atom at the ortho position of the phenyl ring likely influences electronic distribution and bioavailability, while the sulfonamide group enhances solubility and potential enzyme-binding interactions .
Table 1: Comparative Analysis of Thiadiazole Derivatives
Synthesis and Purification Strategies
Synthetic Pathways
The compound’s synthesis likely follows a multi-step protocol common to thiadiazole derivatives :
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Thiadiazole Ring Formation: Cyclization of thiosemicarbazide precursors under acidic conditions (e.g., H₂SO₄ or POCl₃) generates the 1,3,4-thiadiazole scaffold .
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Sulfanyl Group Introduction: Nucleophilic substitution at position 5 using a mercaptoacetamide derivative bearing the 2-fluorophenylcarbamoyl group.
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Sulfonamide Functionalization: Coupling of N-methylmethanesulfonamide to the acetamide side chain via carbodiimide-mediated reactions .
Table 2: Representative Reaction Conditions for Thiadiazole Synthesis
| Step | Reagents/Conditions | Yield Optimization Factors |
|---|---|---|
| Cyclization | H₂SO₄, 80–100°C, 6–8 hrs | pH control, anhydrous environment |
| Substitution | K₂CO₃, DMF, room temperature | Stoichiometry of mercapto derivative |
| Sulfonylation | EDCI/HOBt, CH₂Cl₂, 0°C to room temp | Protection of amine groups |
Purification and Analytical Validation
Purification typically involves silica gel chromatography using ethyl acetate/hexane gradients, followed by recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures >95% purity, as required for pharmacological assays .
Biological Activities and Mechanistic Insights
Anticancer Activity
QSAR models of related 1,3,4-thiadiazoles indicate that electron-withdrawing groups (e.g., fluorophenyl) enhance cytotoxicity by promoting DNA intercalation or topoisomerase inhibition . Molecular docking studies hypothesize that the sulfonamide group could bind to MDM2, a regulator of tumor suppressor p53 .
Table 3: Inferred Pharmacological Profile
Structure-Activity Relationship (SAR) Considerations
Key SAR features of the compound include:
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Fluorine Substituent: Enhances lipid solubility and metabolic stability compared to non-halogenated analogs.
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Sulfonamide Group: Increases acidity (pKa ~6.5), facilitating ionic interactions with basic residues in target proteins .
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Thiadiazole Core: The sulfur atom participates in hydrophobic interactions, while nitrogen atoms act as hydrogen-bond acceptors .
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